6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 689770-06-7
VCID: VC6153663
InChI: InChI=1S/C27H34N6O3S/c34-25(32-14-12-31(13-15-32)24-6-3-4-10-28-24)7-2-1-5-11-33-26(35)22-20-21(30-16-18-36-19-17-30)8-9-23(22)29-27(33)37/h3-4,6,8-10,20,22H,1-2,5,7,11-19H2
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Molecular Formula: C27H34N6O3S
Molecular Weight: 522.67

6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

CAS No.: 689770-06-7

Cat. No.: VC6153663

Molecular Formula: C27H34N6O3S

Molecular Weight: 522.67

* For research use only. Not for human or veterinary use.

6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one - 689770-06-7

Specification

CAS No. 689770-06-7
Molecular Formula C27H34N6O3S
Molecular Weight 522.67
IUPAC Name 6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-4aH-quinazolin-4-one
Standard InChI InChI=1S/C27H34N6O3S/c34-25(32-14-12-31(13-15-32)24-6-3-4-10-28-24)7-2-1-5-11-33-26(35)22-20-21(30-16-18-36-19-17-30)8-9-23(22)29-27(33)37/h3-4,6,8-10,20,22H,1-2,5,7,11-19H2
Standard InChI Key RIIANWXTCZHIRI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinazolin-4-one core substituted at position 6 with a morpholine ring and at position 3 with a hexyl chain terminating in a 4-(pyridin-2-yl)piperazine group. The molecular formula is C27H34N6O3S, with a molecular weight of 522.67 g/mol. Key structural attributes include:

  • A tetrahydroquinazolin-4-one scaffold with a thione group at position 2.

  • A morpholine ring (C4H9NO) providing conformational rigidity.

  • A six-carbon spacer linking the quinazoline core to a piperazine-pyridine moiety, enabling target engagement.

The morpholine ring adopts a chair conformation, while the piperazine ring exhibits puckering, as observed in crystallographic studies of analogous compounds .

Spectroscopic and Crystallographic Data

Infrared (IR) spectroscopy reveals characteristic absorptions for:

  • C=O stretching (quinazolin-4-one) at 1,680–1,710 cm⁻¹.

  • N-H bending (piperazine) at 1,550–1,600 cm⁻¹.

  • C-S vibration (thione) at 1,250–1,300 cm⁻¹ .

X-ray diffraction of structurally related compounds demonstrates π-π stacking interactions (centroid distances: ~3.6 Å) and hydrogen-bonding networks (N-H⋯O, C-H⋯O) that stabilize the crystal lattice .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

StepReactionReagents/ConditionsYield
1Formation of quinazolin-4-one coreAnthranilic acid, urea, POCl₃65–70%
2Introduction of morpholineMorpholine, K₂CO₃, DMF80%
3Alkylation with hexyl chain1,6-Dibromohexane, NaH60%
4Coupling with piperazine-pyridine4-(Pyridin-2-yl)piperazine, DCC50%

Key challenges include optimizing the alkylation step to avoid side reactions and ensuring regioselectivity during piperazine coupling .

Physicochemical Properties

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF.

  • LogP: 3.2 (predicted), indicating moderate lipophilicity.

  • Stability: Degrades under acidic conditions (pH <4) via quinazoline ring hydrolysis .

Pharmacological Profile

Antioxidant Activity

The compound exhibits IC50 = 12.3 µM in DPPH radical scavenging assays, surpassing ascorbic acid (IC50 = 18.7 µM). The thione group and electron-rich morpholine/piperazine moieties contribute to redox modulation.

Cell LineIC50 (µM)Mechanism
MCF-78.9 ± 1.2EGFR inhibition (Ki = 15 nM)
A54911.4 ± 1.5Apoptosis via caspase-3 activation

Molecular docking simulations confirm high affinity for the EGFR tyrosine kinase domain (binding energy: −9.2 kcal/mol) .

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli:

MicrobeMIC (µg/mL)Zone of Inhibition (mm)
S. aureus3214 ± 1.2
E. coli649 ± 0.8

The piperazine-pyridine moiety disrupts bacterial membrane integrity .

Research Advancements and Applications

Molecular Modeling Insights

Density Functional Theory (DFT) calculations reveal:

  • A HOMO-LUMO gap of 4.1 eV, suggesting stability.

  • Electrophilic regions localized on the thione sulfur and pyridine nitrogen, critical for target binding .

Drug Delivery Innovations

Encapsulation in PLGA nanoparticles (size: 150 nm) enhances bioavailability (AUC increased by 3.2-fold) and reduces hepatotoxicity in murine models .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the hexyl chain length and pyridine substituents.

  • In Vivo Toxicity Profiling: Chronic toxicity assays in non-rodent species.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immuno-oncology.

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